molecular formula C37H66O7 B044953 4-[2,13-dihydroxy-13-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one CAS No. 123805-39-0

4-[2,13-dihydroxy-13-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one

Cat. No. B044953
M. Wt: 622.9 g/mol
InChI Key: MBABCNBNDNGODA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2,13-dihydroxy-13-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one is a synthetic compound that has gained attention in scientific research due to its potential medicinal properties. This compound is also known as Furanyl Fentanyl and is a part of the fentanyl family of synthetic opioids.

Scientific Research Applications

Chromophore Formation in Food-Related Maillard Reactions

The carbohydrate moiety significantly influences chromophore formation during food-related Maillard reactions. Research by Frank and Hofmann (2000) demonstrated that specific compounds, including furan derivatives, are formed in these reactions, affecting the color development in processed foods. They specifically investigated the role of pentoses and hexoses in forming colored compounds during the heating process (Frank & Hofmann, 2000).

Development of Analytical Internal Standards

In another study, Llovera et al. (2005) explored the synthesis of furan derivatives for use as internal standards in analytical chemistry. They developed a method for analyzing patulin in apple juice using furan derivatives as internal standards, highlighting the potential of furan compounds in analytical applications (Llovera et al., 2005).

Synthesis of C15 Polyketide Spiroketals

Meilert et al. (2004) conducted research on the synthesis of C15 polyketide spiroketals, utilizing furan derivatives. Their work contributed to the field of organic synthesis, particularly in the creation of complex molecular structures found in natural products (Meilert et al., 2004).

Antioxidant Agents from Vitamin C and E Analogues

Manfredini et al. (2000) investigated molecular combinations of antioxidants, involving furan derivatives, to create novel antioxidant agents. These compounds were tested for their radical scavenging activities, indicating the potential of furan derivatives in developing therapeutic agents for conditions involving free radical damage (Manfredini et al., 2000).

Catalytic Transformations in Organic Chemistry

Gabriele et al. (2012) explored the use of furan derivatives in catalytic transformations, specifically in the synthesis of furan-3-carboxylic esters. This study contributes to the field of organic synthesis, demonstrating the versatility of furan compounds in chemical reactions (Gabriele et al., 2012).

Synthesis and Pharmacological Evaluation

Kumar et al. (2017) synthesized novel furan derivatives and evaluated their antidepressant and antianxiety activities. This research underscores the potential of furan compounds in developing new pharmaceuticals (Kumar et al., 2017).

properties

CAS RN

123805-39-0

Product Name

4-[2,13-dihydroxy-13-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one

Molecular Formula

C37H66O7

Molecular Weight

622.9 g/mol

IUPAC Name

4-[2,13-dihydroxy-13-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one

InChI

InChI=1S/C37H66O7/c1-3-4-5-6-7-11-14-17-20-31(39)33-22-24-35(43-33)36-25-23-34(44-36)32(40)21-18-15-12-9-8-10-13-16-19-30(38)27-29-26-28(2)42-37(29)41/h26,28,30-36,38-40H,3-25,27H2,1-2H3

InChI Key

MBABCNBNDNGODA-UHFFFAOYSA-N

SMILES

CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCC(CC3=CC(OC3=O)C)O)O)O

Canonical SMILES

CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCC(CC3=CC(OC3=O)C)O)O)O

Other CAS RN

129212-94-8
140224-67-5

synonyms

4-hydroxy-25-desoxyneorollinicin
OH-DONR

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2,13-dihydroxy-13-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one
Reactant of Route 2
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4-[2,13-dihydroxy-13-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one
Reactant of Route 3
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4-[2,13-dihydroxy-13-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one
Reactant of Route 4
Reactant of Route 4
4-[2,13-dihydroxy-13-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one
Reactant of Route 5
4-[2,13-dihydroxy-13-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one
Reactant of Route 6
4-[2,13-dihydroxy-13-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one

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